Cas no 844664-65-9 (Stannane, tributyl(4-decyl-2-thienyl)-)

Stannane, tributyl(4-decyl-2-thienyl)- structure
844664-65-9 structure
Product Name:Stannane, tributyl(4-decyl-2-thienyl)-
Numéro CAS:844664-65-9
Le MF:C26H50SSn
Mégawatts:513.450206279755
CID:4460707
Update Time:2024-01-15

Stannane, tributyl(4-decyl-2-thienyl)- Propriétés chimiques et physiques

Nom et identifiant

    • Stannane, tributyl(4-decyl-2-thienyl)-
    • Tributyl(4-decyl-2-thienyl)stannane (ACI)
    • Piscine à noyau: 1S/C14H23S.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-14-11-12-15-13-14;3*1-3-4-2;/h11,13H,2-10H2,1H3;3*1,3-4H2,2H3;
    • La clé Inchi: OHSYEWACYNSRTF-UHFFFAOYSA-N
    • Sourire: S1C([Sn](CCCC)(CCCC)CCCC)=CC(CCCCCCCCCC)=C1

Stannane, tributyl(4-decyl-2-thienyl)- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.2 overnight, rt
Référence
Temperature-Modulated Optimization of High-Performance Polymer Solar Cells Based on Benzodithiophene-Difluorodialkylthienyl-Benzothiadiazole Copolymers: Aggregation Effect
Huang, Lanqi; et al, Macromolecules (Washington, 2019, 52(12), 4447-4457

Méthode de production 2

Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.4 -
Référence
Controlling blend film morphology by varying alkyl side chain in highly coplanar donor-acceptor copolymers for photovoltaic application
Li, Yao-Wen; et al, Macromolecules (Washington, 2011, 44(16), 6370-6381

Méthode de production 3

Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 3 h, reflux
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel ;  0 °C; overnight, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
2.2 overnight, rt
Référence
Temperature-Modulated Optimization of High-Performance Polymer Solar Cells Based on Benzodithiophene-Difluorodialkylthienyl-Benzothiadiazole Copolymers: Aggregation Effect
Huang, Lanqi; et al, Macromolecules (Washington, 2019, 52(12), 4447-4457

Méthode de production 4

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 3 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Tuning Energy Levels of Low Bandgap Semi-Random Two Acceptor Copolymers
Zhou, Jinjun; et al, Macromolecules (Washington, 2013, 46(9), 3391-3394

Méthode de production 5

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; overnight, rt
Référence
Benzodithiophene-Dithienylbenzothiadiazole Copolymers for Efficient Polymer Solar Cells: Side-Chain Effect on Photovoltaic Performance
Huang, Lanqi; et al, ACS Applied Materials & Interfaces, 2018, 10(40), 34355-34362

Méthode de production 6

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Référence
Effects of incorporated pyrazine on the interchain packing and photovoltaic properties of wide-bandgap D-A polymers for non-fullerene polymer solar cells
Kini, Gururaj P.; et al, Polymer Chemistry, 2019, 10(32), 4459-4468

Méthode de production 7

Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 3 h, reflux
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel ;  0 °C; overnight, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; overnight, rt
Référence
Benzodithiophene-Dithienylbenzothiadiazole Copolymers for Efficient Polymer Solar Cells: Side-Chain Effect on Photovoltaic Performance
Huang, Lanqi; et al, ACS Applied Materials & Interfaces, 2018, 10(40), 34355-34362

Méthode de production 8

Conditions de réaction
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 2 h, rt; rt → 0 °C
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel ;  0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 3 h, -78 °C
2.2 1 h, -78 °C; -78 °C → rt; overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Tuning Energy Levels of Low Bandgap Semi-Random Two Acceptor Copolymers
Zhou, Jinjun; et al, Macromolecules (Washington, 2013, 46(9), 3391-3394

Stannane, tributyl(4-decyl-2-thienyl)- Raw materials

Stannane, tributyl(4-decyl-2-thienyl)- Preparation Products

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